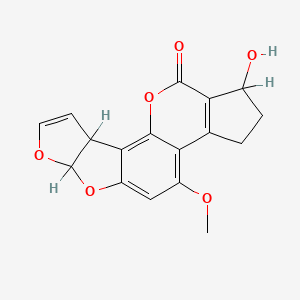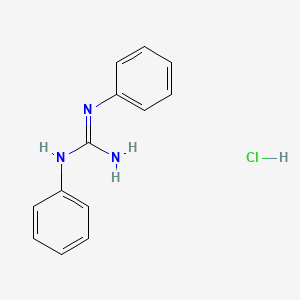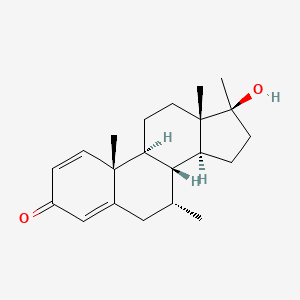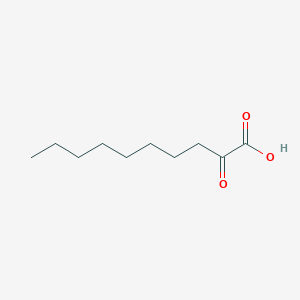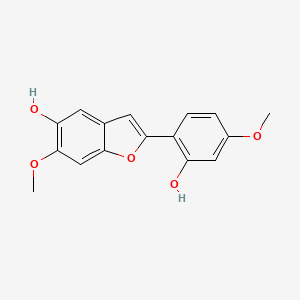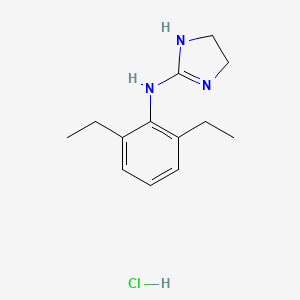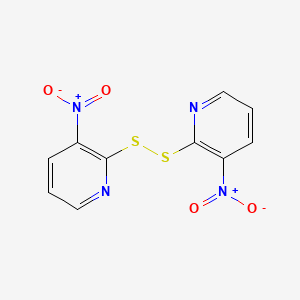
1H-Indole, 3-(2-ethyl-5-oxazolyl)-
Vue d'ensemble
Description
1H-Indole, 3-(2-ethyl-5-oxazolyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the indole family, which is known for its diverse biological activities. The synthesis method of this compound is relatively simple and has been widely used in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- is not fully understood. However, it is believed to act through multiple pathways, including inhibition of inflammatory cytokines, activation of apoptosis, and modulation of ion channels. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in inflammatory and neurodegenerative diseases.
Biochemical and Physiological Effects:
1H-Indole, 3-(2-ethyl-5-oxazolyl)- has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to have antimicrobial activity against a variety of bacteria and fungi. In addition, it has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Indole, 3-(2-ethyl-5-oxazolyl)- in laboratory experiments include its simplicity of synthesis, high yield, and diverse biological activities. However, there are also limitations to its use, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 1H-Indole, 3-(2-ethyl-5-oxazolyl)-. One area of research is the development of more potent and selective derivatives of this compound for use in the treatment of specific diseases. Another area of research is the investigation of the mechanism of action of this compound to better understand its biological activities. Additionally, the potential use of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- as a drug delivery system for other therapeutic agents is an area of interest. Finally, the development of new synthetic methods for this compound may lead to the discovery of novel derivatives with unique biological activities.
In conclusion, 1H-Indole, 3-(2-ethyl-5-oxazolyl)- is a synthetic compound that has shown promising therapeutic potential in scientific research. Its diverse biological activities and simple synthesis method make it an attractive compound for laboratory experiments. Further research is needed to fully understand its mechanism of action and to develop more potent and selective derivatives for use in the treatment of specific diseases.
Applications De Recherche Scientifique
1H-Indole, 3-(2-ethyl-5-oxazolyl)- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antimicrobial, and anticancer activities. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to have anticonvulsant and analgesic properties.
Propriétés
IUPAC Name |
2-ethyl-5-(1H-indol-3-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-13-15-8-12(16-13)10-7-14-11-6-4-3-5-9(10)11/h3-8,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRZPVDPCWVPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932836 | |
| Record name | 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40932836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73053-81-3, 146426-35-9 | |
| Record name | 2-Ethyl-5-(3-indolyl)oxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073053813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | antibiotic APHE 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40932836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



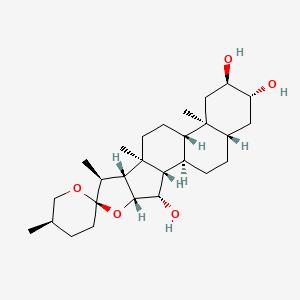

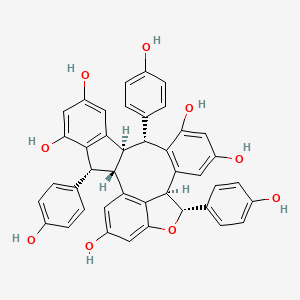
![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide](/img/structure/B1217195.png)

